molecular formula C15H23NO2 B1385350 N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine CAS No. 1040686-86-9

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine

Cat. No.: B1385350
CAS No.: 1040686-86-9
M. Wt: 249.35 g/mol
InChI Key: DHEJHMMSSDEQBX-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted at the para position with a 2-methoxyethoxy (-OCH2CH2OCH3) moiety. This compound is primarily utilized in research settings, as indicated by supplier disclaimers (e.g., "for lab use only" ).

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJHMMSSDEQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with cyclopentanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C15H23NO2
  • Molar Mass : 249.35 g/mol
  • Structure: The benzyl group is functionalized with a hydrophilic 2-methoxyethoxy chain, while the cyclopentylamine moiety contributes to its lipophilic character.

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine and its analogs:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
This compound 4-(2-Methoxyethoxy) C15H23NO2 249.35 Not Provided Hydrophilic substituent; moderate lipophilicity due to ether chain.
N-(4-Chlorobenzyl)cyclopentanamine 4-Chloro C12H16ClN 209.72 66063-15-8 Electron-withdrawing Cl group; lower solubility in polar solvents.
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine 3-Bromo, 4-Methoxy C13H18BrNO 284.19 355815-73-5 High molar mass due to Br; potential reactivity in nucleophilic substitutions.
N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine HBr 3-Ethoxy, 4-Methoxy C15H22BrNO2 352.25 499997-32-9 Salt form enhances aqueous solubility; substituents at meta/para positions.
N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine 4-(2-Ethoxyethoxy) C16H25NO2 263.38 1040686-92-7 Longer ether chain increases lipophilicity; may improve membrane permeability.

Detailed Structural and Functional Analysis

Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyethoxy group in the target compound is electron-donating due to ether oxygens, enhancing solubility in polar solvents . In contrast, the chloro substituent in N-(4-Chlorobenzyl)cyclopentanamine is electron-withdrawing, reducing polarity .
  • Chain Length and Lipophilicity: The ethoxyethoxy substituent in N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine (C16H25NO2) increases lipophilicity compared to the target compound’s methoxyethoxy group. This could enhance membrane permeability but reduce metabolic stability .
Salt Forms and Solubility
  • N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide (CAS 499997-32-9) exists as a hydrobromide salt, significantly improving its aqueous solubility compared to free-base analogs. This property is critical for pharmaceutical formulation .

Research and Application Notes

  • Stability and Storage : Most analogs require refrigerated storage to maintain stability, particularly salts and boronic esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine
Reactant of Route 2
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N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine

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